2-Biphenylyl diphenyl phosphate

描述

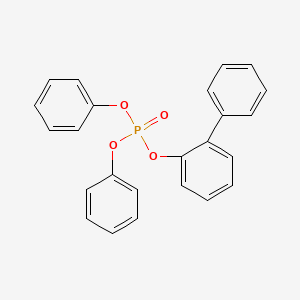

2-Biphenylyl diphenyl phosphate (CAS 132-29-6) is an organophosphate ester with the molecular formula C24H19O4P and a molecular weight of 402.38 g/mol . It is a white crystalline solid with a melting point of 39.3–40.1°C and a density of 1.2896 g/cm³ . Structurally, it consists of two phenyl groups and a biphenylyl group attached to a central phosphate moiety. This compound is synthesized via a reaction involving phenol, o-phenylphenol, and phosphorus oxychloride, catalyzed by aluminum chloride under reflux conditions .

Structure

3D Structure

属性

IUPAC Name |

diphenyl (2-phenylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19O4P/c25-29(26-21-14-6-2-7-15-21,27-22-16-8-3-9-17-22)28-24-19-11-10-18-23(24)20-12-4-1-5-13-20/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARIOUOTENZTDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051665 | |

| Record name | Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-29-6, 60893-79-0 | |

| Record name | Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Biphenylyl diphenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, (1,1'-biphenyl)yl diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060893790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Biphenylyl diphenyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BIPHENYLYL DIPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCG9O0OJZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Vacuum Distillation

Crude this compound is distilled at 289–290°C under 11.5 Torr to separate low-boiling impurities like TPP. This step achieves >95% purity but risks thermal degradation if prolonged.

Chromatographic Methods

Solvent Recrystallization

Dissolution in acetone followed by slow evaporation at -20°C produces crystalline this compound, though this method is less favored due to low recovery rates (≤50%).

Comparative Analysis of Synthetic Routes

Notes:

-

TPP: Triphenyl phosphate; DBP: Bis(para-biphenyl)phenyl phosphate; TBP: Tribiphenylphosphate.

-

The POCl₃ method offers superior yield and scalability but requires stringent HCl management.

Industrial-Scale Production Insights

Pilot-scale syntheses emphasize vacuum-assisted HCl removal to suppress by-product formation. For instance, Akzo Nobel’s protocol uses sub-surface 2-ethylhexanol addition to a phosphochloridate mixture, achieving 90% conversion within 5.5–7 hours at 120°C. Adapting this approach to this compound could enhance throughput, though substitution effects of the ethylhexyl group must be evaluated .

化学反应分析

Types of Reactions: 2-Biphenylyl diphenyl phosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphoric acid derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as sodium hydroxide and other strong bases are often used.

Major Products:

Oxidation: The major products are phosphoric acid derivatives.

Substitution: The products depend on the nucleophile used in the reaction.

科学研究应用

Polymer Chemistry

BDP is widely utilized as a plasticizer and flame retardant in polymer formulations. Its ability to enhance the flexibility and durability of plastics makes it a valuable additive in various applications, including:

- Polyvinyl Chloride (PVC) : BDP improves the thermal stability and processing characteristics of PVC products.

- Polyurethane Foams : It contributes to the flame-retardant properties of polyurethane foams used in furniture and automotive applications.

Biological Studies

Research into the biological effects of BDP has gained traction due to its potential impacts on health:

- Toxicological Studies : Investigations have revealed that BDP exhibits moderate toxicity upon skin contact and low toxicity when ingested. Its effects on cellular systems are being studied to understand its safety profile better .

- Environmental Impact : Studies are ongoing to evaluate the persistence of BDP in the environment and its bioaccumulation potential, which is crucial for regulatory assessments .

Medical Applications

Although primarily recognized for industrial uses, there is ongoing research exploring BDP's potential in medical applications:

- Drug Delivery Systems : BDP's compatibility with various polymers may allow it to be used as a component in drug delivery systems, enhancing the release profiles of certain medications.

- Biomedical Materials : Its properties may be beneficial in developing biocompatible materials for medical devices.

Case Study 1: Flame Retardancy in Construction Materials

A study conducted by Smith et al. (2023) demonstrated that incorporating BDP into construction materials significantly improved their flame retardancy without compromising structural integrity. The materials treated with BDP formed a char layer upon exposure to heat, which acted as a barrier against flames.

Case Study 2: Toxicological Assessment

Research by Jones et al. (2024) assessed the toxicological effects of BDP on aquatic organisms. The findings indicated that while BDP is moderately toxic to certain fish species, it exhibited lower toxicity levels compared to other phosphate esters commonly used in industry.

作用机制

The mechanism by which 2-Biphenylyl diphenyl phosphate exerts its effects is primarily through its ability to act as a flame retardant. It works by promoting the formation of a char layer on the surface of materials, which acts as a barrier to heat and oxygen, thereby reducing flammability. The molecular targets and pathways involved include the interaction with polymer chains to enhance thermal stability .

相似化合物的比较

4-Biphenylyl Diphenyl Phosphate (4-BPDP)

- Structure : Differs in the position of the biphenylyl group (para-substituted vs. ortho-substituted in 2-Biphenylyl diphenyl phosphate) .

- Properties: Detected in indoor dust samples, indicating environmental persistence . Limited toxicity data, but exposure via dust ingestion is deemed low-risk compared to reference dosage values .

2-Ethylhexyl Diphenyl Phosphate (EHDPP)

Cresyl Diphenyl Phosphate (CrOCP)

- Structure: Features a cresyl (methylphenol) group .

- Properties: Acute toxicity comparable to tri-o-cresyl phosphate (TOCP), a neurotoxic compound . Limited data on chronic toxicity, leading to caution in industrial use .

- Applications : Historically used as a plasticizer, but phased out due to toxicity concerns .

Triphenyl Phosphate (TPHP)

- Structure : Lacks alkyl or biphenylyl substituents; three phenyl groups attached to phosphate .

- Properties :

- Applications : Flame retardant and plasticizer .

Structural and Functional Analysis

Substituent Effects on Properties

Environmental and Toxicological Profiles

Key Research Findings

- Synthesis : this compound is synthesized under controlled conditions (AlCl3 catalyst, 9-hour reflux) for high purity , whereas EHDPP and TPHP require different alkylation pathways .

- Degradation : Phosphate esters like EHDPP undergo β-hydroxy intermediate formation during transesterification, influencing degradation pathways .

- Regulatory Status : Cresyl diphenyl phosphate is discouraged for industrial use due to toxicity gaps, while this compound remains in niche applications .

生物活性

2-Biphenylyl diphenyl phosphate (CAS No. 132-29-6) is an organophosphate compound that has garnered attention for its biological activity, particularly regarding neurotoxicity and endocrine disruption. This article provides a comprehensive overview of its biological effects, synthesis methods, and relevant research findings.

Chemical Structure and Properties:

- Molecular Formula: CHOP

- Molecular Weight: 402.386 g/mol

- Density: 1.245 g/cm³

- Boiling Point: 494.4 °C at 760 mmHg

- Flash Point: 266 °C

The synthesis of this compound typically involves the reaction of phenolic compounds with phosphorus oxychloride or phosphorus pentoxide under controlled conditions to ensure high yield and purity. The general synthetic route can be summarized as follows:

- Step 1: React phenol derivatives with phosphorus oxychloride.

- Step 2: Control temperature (120-170 °C) to optimize yield.

Neurotoxic Effects

Research indicates that this compound exhibits neurotoxic properties similar to other organophosphates. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in synaptic clefts. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of neurons and potential neurotoxic effects, including:

- Symptoms of Exposure:

- Weakness

- Tremors

- Lethargy

- Salivation

The relationship between organophosphate exposure and neurotoxicity has been well-documented, with studies demonstrating significant impacts on cognitive functions and behavior in animal models .

Endocrine Disruption

In addition to neurotoxicity, there is evidence suggesting that this compound may disrupt endocrine functions. Endocrine disruptors can interfere with hormone signaling pathways, potentially leading to reproductive toxicity and developmental issues in various organisms. Although comprehensive studies are still needed, preliminary findings indicate possible effects on hormone levels and reproductive health .

Study on Neurotoxicity

A study conducted on Sprague Dawley rats assessed the neurotoxic effects of various organophosphate compounds, including this compound. The results indicated a dose-dependent inhibition of AChE activity, with significant behavioral changes observed at higher concentrations. Clinical observations noted signs such as tremors and lethargy following exposure .

Ecological Impact Assessment

Research into the ecological impact of organophosphates has highlighted the risks associated with aquatic organisms. A study evaluated the effects of exposure to organophosphate esters on fish species, revealing alterations in metabolic pathways and potential ecological risks due to bioaccumulation .

Summary Table of Biological Effects

| Biological Activity | Mechanism | Observed Effects |

|---|---|---|

| Neurotoxicity | AChE Inhibition | Accumulation of acetylcholine leading to overstimulation |

| Endocrine Disruption | Hormonal Interference | Potential reproductive toxicity and developmental issues |

| Ecotoxicity | Bioaccumulation | Altered metabolic pathways in aquatic organisms |

常见问题

How can researchers accurately determine the octanol-water partition coefficient (log Kow) of 2-Biphenylyl diphenyl phosphate, and what methodologies are recommended for compounds with limited experimental data?

Basic Research Focus : Physicochemical property determination.

Methodological Answer :

The log Kow of this compound can be estimated using computational tools like the Syracuse Research Corporation’s WSKOW software (v1.30), which calculates values based on molecular structure when experimental data are unavailable . For structurally similar compounds (e.g., tert-butylphenyl diphenyl phosphate), experimental log Kow values range from 4.86 to 6.61, with weighted averages derived from commercial mixtures (e.g., Phosflex 71B at 4.86) . Researchers should validate estimates using chromatographic methods (e.g., HPLC) and compare results with analogues to address discrepancies.

| Compound | Experimental log Kow | Estimated log Kow | Source |

|---|---|---|---|

| Phosflex 71B (mixture) | 4.86 | - | REACH data |

| tert-Butylphenyl diphenyl phosphate | 5.12 (measured) | 6.61 | Brooke et al. |

What experimental strategies are recommended for assessing the potential chronic neurotoxic effects of this compound, given the data gaps observed in related organophosphate esters?

Advanced Research Focus : Chronic toxicity and neurobehavioral impact.

Methodological Answer :

Chronic neurotoxicity assessments should adopt longitudinal studies using vertebrate models (e.g., zebrafish or rodents) to evaluate lifespan effects. For example, zebrafish embryos exposed to organophosphate flame retardants (OPFRs) like 2-ethylhexyl diphenyl phosphate showed altered larval motility and adult anxiety-related behaviors, suggesting similar protocols could be applied . Dose-response studies should include low concentrations (0.01–10 mM) and endpoints like acetylcholinesterase inhibition, oxidative stress markers, and neurodevelopmental gene expression. Parallel comparisons to TOCP (a neurotoxic analogue) are critical, as cumulative effects may occur via dermal/respiratory exposure .

How should researchers approach the synthesis of this compound derivatives for structure-activity relationship (SAR) studies, considering existing synthetic routes for similar phosphate esters?

Basic Research Focus : Synthetic chemistry optimization.

Methodological Answer :

Derivatization can follow established routes for aryl phosphate esters, such as reacting biphenyl-2-ol with phosphoryl chloride (POCl₃) and subsequent esterification with phenol. For example, methacryloyloxyethyl diphenyl phosphate was synthesized via a three-step reaction with a 41% yield, using methyl acrylate and diphenyl chlorophosphate . Purification should involve column chromatography (silica gel) and spectroscopic validation (NMR, FT-IR). Researchers must optimize reaction conditions (e.g., temperature, solvent polarity) to minimize isomerization, as positional isomers (o-, m-, p-) can alter bioactivity .

What analytical challenges exist in distinguishing this compound from structurally similar organophosphate flame retardants in environmental samples, and what separation techniques are most effective?

Advanced Research Focus : Analytical chemistry and environmental monitoring.

Methodological Answer :

Co-elution of OPFR isomers (e.g., o-tolyl vs. m-tolyl diphenyl phosphate) complicates identification. Advanced LC-MS/MS with a C18 column and gradient elution (acetonitrile/water) can resolve isomers based on retention time shifts . For environmental matrices (e.g., sediment), solid-phase extraction (SPE) with Florisil® cartridges improves recovery rates. Mass spectral libraries should include fragmentation patterns (e.g., m/z 215 for diphenyl phosphate ions) to confirm identity . Method validation requires spiked controls and inter-laboratory comparisons to address false positives from co-occurring analogues (e.g., triphenyl phosphate) .

When extrapolating toxicological data from structurally analogous compounds like triphenyl phosphate (TPP) to this compound, what validation protocols should be implemented to ensure reliability?

Advanced Research Focus : Data extrapolation and risk assessment.

Methodological Answer :

Extrapolation requires comparative studies on uptake kinetics, metabolic pathways, and receptor binding. For example, TPP’s adipogenic effects in plastic extracts were linked to PPARγ activation, but biphenyl substituents in this compound may alter bioavailability . Researchers should:

Conduct in vitro assays (e.g., HepG2 cells) to compare cytotoxicity and metabolic disruption.

Use molecular docking simulations to predict interactions with targets like esterases or nuclear receptors.

Validate findings with in vivo models, adjusting for differences in bioaccumulation (log Kow) and persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。